molecular formula C7H13NNaS2 B6597636 sodium (azepane-1-carbothioyl)sulfanide CAS No. 24678-65-7

sodium (azepane-1-carbothioyl)sulfanide

Cat. No.: B6597636
CAS No.: 24678-65-7
M. Wt: 198.3 g/mol
InChI Key: SGEZZUOVGZUFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (azepane-1-carbothioyl)sulfanide is a chemical compound with the molecular formula C7H13NS2Na. It is known for its unique structure, which includes an azepane ring and a carbothioyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (azepane-1-carbothioyl)sulfanide typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C7H13NS2H+NaOHC7H13NS2Na+H2O\text{C7H13NS2H} + \text{NaOH} \rightarrow \text{C7H13NS2Na} + \text{H2O} C7H13NS2H+NaOH→C7H13NS2Na+H2O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium (azepane-1-carbothioyl)sulfanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Sodium (azepane-1-carbothioyl)sulfanide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium (azepane-1-carbothioyl)sulfanide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (piperidine-1-carbothioyl)sulfanide
  • Sodium (morpholine-1-carbothioyl)sulfanide
  • Sodium (pyrrolidine-1-carbothioyl)sulfanide

Uniqueness

Sodium (azepane-1-carbothioyl)sulfanide is unique due to its azepane ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the azepane ring can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

24678-65-7

Molecular Formula

C7H13NNaS2

Molecular Weight

198.3 g/mol

IUPAC Name

sodium;azepane-1-carbodithioate

InChI

InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10);

InChI Key

SGEZZUOVGZUFDS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=S)[S-].[Na+]

Canonical SMILES

C1CCCN(CC1)C(=S)S.[Na]

Origin of Product

United States

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